Physicochemical Properties of 3-Amino-4-trifluoromethyl-2-pyridinone: A Technical Guide
Physicochemical Properties of 3-Amino-4-trifluoromethyl-2-pyridinone: A Technical Guide
Topic: Physicochemical Properties of 3-Amino-4-trifluoromethyl-2-pyridinone Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Abstract
3-Amino-4-trifluoromethyl-2-pyridinone (CAS 1260803-52-8) represents a specialized fluorinated heterocyclic building block critical in the synthesis of kinase inhibitors and high-affinity ligands.[1] This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on tautomeric equilibrium, solubility profiles, and synthetic methodologies. By synthesizing experimental precedents with calculated molecular descriptors, this document serves as a self-validating resource for medicinal chemists optimizing lead candidates containing the trifluoromethylpyridinone scaffold.
Identity and Structural Characterization[2]
The molecule exists in a dynamic equilibrium between its lactam (2-pyridinone) and lactim (2-hydroxypyridine) forms. In the solid state and polar solvents, the 2-pyridinone (lactam) tautomer predominates, driven by the stabilization energy of the amide-like resonance and intermolecular hydrogen bonding.
| Parameter | Data |
| IUPAC Name | 3-Amino-4-(trifluoromethyl)pyridin-2(1H)-one |
| CAS Number | 1260803-52-8 |
| Molecular Formula | C₆H₅F₃N₂O |
| Molecular Weight | 178.11 g/mol |
| SMILES | NC1=C(C(F)(F)F)C=CN1C(=O) |
| Key Functional Groups | Primary amine (C3), Trifluoromethyl (C4), Cyclic amide (C2-N1) |
Tautomeric Equilibrium
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at position 4 significantly influences the electronic density of the ring. Unlike unsubstituted 2-pyridinone, the -CF₃ group increases the acidity of the N-H proton, further stabilizing the keto form in polar media.
Figure 1: Tautomeric equilibrium favoring the lactam form. The 3-amino and 4-CF3 substituents electronically bias the system, reinforcing the carbonyl character.
Physicochemical Parameters
Understanding the ionization and lipophilicity of this scaffold is crucial for predicting its behavior in biological assays and formulation.
Ionization Constants (pKa)
The molecule is amphoteric. The 3-amino group is weakly basic due to the electron-withdrawing nature of the adjacent carbonyl and -CF₃ group.
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pKa₁ (Basic, -NH₃⁺ → -NH₂): Estimated ~2.5 – 3.5. The -CF₃ group inductively destabilizes the protonated amine.
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pKa₂ (Acidic, N-H → N⁻): Estimated ~10.5 – 11.5. The cyclic amide proton is deprotonated under basic conditions.
Solubility and Lipophilicity
The trifluoromethyl group imparts significant lipophilicity (hydrophobicity), while the lactam "head" provides a polar anchor.
| Solvent System | Solubility Prediction | Mechanistic Rationale |
| Water (pH 7) | Low (< 1 mg/mL) | The crystal lattice energy is high due to intermolecular H-bonding (dimer formation). Neutral species dominates at pH 7. |
| DMSO | High (> 50 mg/mL) | Dipolar aprotic solvent disrupts intermolecular H-bonds. |
| 0.1 M HCl | Moderate | Protonation of the 3-amino group forms a soluble cation. |
| 0.1 M NaOH | Moderate | Deprotonation of the lactam N-H forms a soluble anion. |
| LogP (Calc) | ~1.2 – 1.5 | The -CF₃ group (+1.2 π-value) offsets the polarity of the pyridinone core. |
Synthetic Methodology
The most reliable route to 3-Amino-4-trifluoromethyl-2-pyridinone is the hydrolysis of 3-amino-2-chloro-4-(trifluoromethyl)pyridine . This approach avoids the harsh conditions required for direct ring closure and allows for the use of commercially available precursors.
Protocol: Hydrolysis of 2-Chloro Precursor
Precursor: 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS 166770-70-3).
Step-by-Step Workflow:
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Dissolution: Dissolve 1.0 eq of 3-Amino-2-chloro-4-(trifluoromethyl)pyridine in a mixture of 1,4-dioxane and water (1:1 v/v).
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Acid Catalysis: Add 5.0 eq of concentrated HCl.
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Note: Acidic hydrolysis is preferred over basic hydrolysis to prevent potential degradation of the trifluoromethyl group (which can hydrolyze to a carboxylic acid under forcing basic conditions).
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Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H 197) and appearance of the product (M+H 179).
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Isolation:
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Cool reaction to room temperature.
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Neutralize carefully with saturated NaHCO₃ to pH ~7.
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The product typically precipitates as an off-white solid.
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Filter, wash with cold water, and dry under vacuum.
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Figure 2: Synthetic pathway via acid-mediated hydrolysis of the 2-chloro analog. This method preserves the integrity of the trifluoromethyl group.
Applications in Drug Design[6]
This scaffold acts as a bioisostere for substituted phenyl rings or other heterocycles in kinase inhibitors.
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Hinge Binding: The lactam motif (C=O and N-H) functions as a donor-acceptor pair, ideal for forming hydrogen bonds with the ATP-binding hinge region of kinases (e.g., PI3K, PIM kinases).
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Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the 4-position, a common "soft spot" in pyridine drugs.
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Electronic Modulation: The electron-withdrawing nature of the scaffold lowers the pKa of the 3-amino group, reducing the likelihood of hERG channel inhibition, which is often associated with basic amines.
References
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Chemical Identity & CAS: ChemSRC. 3-Amino-4-trifluoromethyl-2-pyridinone (CAS 1260803-52-8).[1][2] Retrieved from .
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Precursor Properties: Sigma-Aldrich. 3-Amino-2-chloro-4-(trifluoromethyl)pyridine (CAS 166770-70-3).[3] Retrieved from .
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Tautomerism in Fluorinated Pyridines: WuXi Biology. Magical Power of Quantum Mechanics: Tautomerism of 2-Hydroxypyridine/2-Pyridone. Retrieved from .
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Synthetic Methodology (Analogous Protocol): European Patent Office. Method for the preparation of 3-amino-2-chloro-4-alkylpyridines (EP0551459). Retrieved from .
